![molecular formula C12H13N3OS B2921660 (4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)methanol CAS No. 21358-27-0](/img/structure/B2921660.png)
(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)methanol
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Overview
Description
(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)methanol is a chemical compound that belongs to the class of triazoles Triazoles are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of an allyl group, a mercapto group, and a phenylmethanol group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)methanol typically involves the reaction of allyl isothiocyanate with phenylhydrazine to form an intermediate, which is then cyclized to produce the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazole derivatives, and various substituted triazoles, depending on the specific reaction and conditions employed.
Scientific Research Applications
Chemistry
In chemistry, (4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. The presence of the triazole ring is known to enhance the biological activity of compounds, making it a promising candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential use in the treatment of various diseases. Its ability to interact with biological targets, such as enzymes and receptors, makes it a potential lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The allyl and mercapto groups may also contribute to the compound’s activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)methanol
- (4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)ethanol
- (4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)propanol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyl group allows for additional reactivity, while the mercapto group enhances its potential for forming strong interactions with biological targets. This combination makes it a versatile and valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-[hydroxy(phenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-2-8-15-11(13-14-12(15)17)10(16)9-6-4-3-5-7-9/h2-7,10,16H,1,8H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCIBNVRPCQANT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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